3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one
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Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H31NO5 and its molecular weight is 437.536. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the sodium glucose co-transporters one and two (SGLT-1 and -2) . These transporters play a crucial role in glucose reabsorption in the kidney and potentially glucose absorption in the intestine .
Mode of Action
This compound acts as a dual inhibitor of SGLT-1 and -2 . By inhibiting these transporters, it prevents the reabsorption of glucose from the kidney and potentially the absorption of glucose in the intestine .
Biochemical Pathways
The inhibition of SGLT-1 and -2 disrupts the normal glucose reabsorption process in the kidney and potentially the absorption process in the intestine . This disruption can lead to an improvement in post-prandial glycaemia .
Result of Action
The inhibition of glucose reabsorption and absorption by this compound can lead to improved post-prandial glycaemia . This can be beneficial in the treatment of conditions like type 2 diabetes mellitus .
Properties
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5/c1-16(2)12-27(13-17(3)4)14-20-22(28)7-6-19-25(29)21(15-32-26(19)20)18-5-8-23-24(11-18)31-10-9-30-23/h5-8,11,15-17,28H,9-10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMZZRGYXTXWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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